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molecular formula C12H18O2 B8340057 1-Ethoxy-2-butoxybenzene

1-Ethoxy-2-butoxybenzene

Cat. No. B8340057
M. Wt: 194.27 g/mol
InChI Key: FJXRCFKJGXPJGE-UHFFFAOYSA-N
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Patent
US06399837B1

Procedure details

The procedure was similar to that followed in the preparation of example 8 above, except that the reaction involved 150 ml of water, 15.8 ml of 50% sodium hydroxide solution, 25.4 ml (0.2 moles) of 2-ethoxyphenol, and 21.5 ml (0.2 moles) of 1-bromobutane. This compound was labeled as example 9.
Quantity
15.8 mL
Type
reactant
Reaction Step One
Quantity
25.4 mL
Type
reactant
Reaction Step One
Quantity
21.5 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH2:3]([O:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[OH:12])[CH3:4].Br[CH2:14][CH2:15][CH2:16][CH3:17]>O>[CH2:3]([O:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[O:12][CH2:14][CH2:15][CH2:16][CH3:17])[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
15.8 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
25.4 mL
Type
reactant
Smiles
C(C)OC1=C(C=CC=C1)O
Name
Quantity
21.5 mL
Type
reactant
Smiles
BrCCCC
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)OC1=C(C=CC=C1)OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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